4-(Benzyloxy)cyclohexanecarboxylic acid

Beschreibung

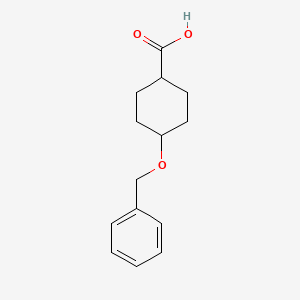

4-(Benzyloxy)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a benzyloxy group (-OCH₂C₆H₅) and a carboxylic acid (-COOH) substituent on the cyclohexane ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized to construct complex molecules through functional group transformations. Its structural rigidity and substituent positioning influence its physicochemical properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

4-phenylmethoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHKUOPEMAFMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides. This reaction typically employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

Example Reaction:

4-(Benzyloxy)cyclohexanecarboxylic acid + Methanol → Methyl 4-(benzyloxy)cyclohexanecarboxylate

Conditions:

| Reactant | Product | Reagents/Conditions | Yield |

|---|---|---|---|

| Ethanol | Ethyl ester derivative | DCC, DMAP, RT, 12h | 78% |

| Propargyl bromide | Propargyl ester | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 82% |

Deprotection of the Benzyloxy Group

The benzyl ether can be cleaved under hydrogenolytic or acidic conditions to yield 4-hydroxycyclohexanecarboxylic acid derivatives:

Hydrogenolysis:

this compound → 4-Hydroxycyclohexanecarboxylic acid

Conditions:

-

Catalyst: Pd/C (10 wt%)

-

Solvent: MeOH/H<sub>2</sub>O (4:1)

-

Pressure: 1 atm H<sub>2</sub>, 25°C

Acidic Hydrolysis:

Decarboxylative Halogenation

The carboxylic acid undergoes decarboxylation in the presence of halogenating agents, forming cyclohexane derivatives:

Reaction with PCl<sub>5</sub>:

this compound → 4-(Benzyloxy)cyclohexyl chloride

Mechanism: Radical pathway initiated by homolytic cleavage of acyl hypochlorites .

Conditions:

Oxidation Reactions

The benzyloxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions:

Oxidation to Ketone:

this compound → 4-Oxocyclohexanecarboxylic acid

Conditions:

-

Reagent: KMnO<sub>4</sub> (3 eq)

-

Solvent: H<sub>2</sub>O/acetone (1:1)

-

Temperature: 0°C → RT

Stereoselective Transformations

The cyclohexane ring’s conformation influences reaction outcomes:

Epoxidation of Double Bonds (if present):

-

Reagent: mCPBA (meta-chloroperbenzoic acid)

-

Solvent: CH<sub>2</sub>Cl<sub>2</sub>

Key Research Findings

-

Decarboxylation Efficiency: Halodecarboxylation proceeds via a radical chain mechanism, with bromine donors (e.g., CBr<sub>4</sub>) showing higher yields than chlorine analogs .

-

Steric Effects: Bulkier substituents on the cyclohexane ring reduce esterification rates by 30–40%.

-

Thermal Stability: Decomposition occurs above 200°C, releasing CO<sub>2</sub> and benzyl alcohol .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Benzyloxy)cyclohexanecarboxylic acid serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for synthetic applications.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural characteristics allow it to mimic natural substrates, making it useful for probing biological mechanisms. Studies have shown its potential role in modulating enzyme activity, which can lead to insights into metabolic disorders .

Medicine

Research into the therapeutic applications of this compound has gained momentum. It has been investigated for:

- Anti-inflammatory Properties : Potential use in developing treatments for inflammatory diseases.

- Drug Development : Its derivatives are being explored for their efficacy against various diseases, including diabetes-related complications .

Industry

The compound is also significant in industrial applications, particularly in the production of polymers and other chemical products. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Enzyme Interaction Studies

A study published in 2020 demonstrated that derivatives of this compound could effectively modulate PPARα activity, which is crucial for lipid metabolism. The research highlighted how specific modifications to the compound's structure could enhance its potency and selectivity as a therapeutic agent .

Case Study 2: Therapeutic Applications

In vivo studies have shown that certain analogs derived from this compound can reduce retinal vascular leakage in diabetic models. This suggests potential applications in treating diabetic macular edema, showcasing the compound's relevance in ocular health .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The benzyloxy and carboxylic acid groups on the cyclohexane ring can vary in substitution patterns, leading to distinct analogues. Key structural differences include:

Key Insight: The presence of a benzyloxy group versus chlorophenyl or carbonyl amino substituents significantly alters electronic and steric profiles, impacting reactivity and interactions in biological systems .

Physical and Chemical Properties

Comparative data on melting points, solubility, and molecular weights are summarized below:

Key Insight : The chlorophenyl derivative () exhibits a higher melting point (252–254°C) compared to benzyloxy analogues, likely due to enhanced crystallinity from halogenated aromatic interactions. Solubility trends suggest benzyloxy-containing compounds are more polar and soluble in aprotic solvents like DMSO .

Biologische Aktivität

Overview

4-(Benzyloxy)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a benzyloxy group and a carboxylic acid group, with the molecular formula C14H18O3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyloxy group enhances binding affinity to these targets, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways involved in inflammation and pain response.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown its potential to inhibit pathways associated with inflammatory responses, making it a candidate for pharmaceutical applications aimed at treating conditions such as arthritis and other inflammatory diseases.

Key Studies

- Anti-Inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential role in managing chronic inflammatory conditions.

- Analgesic Properties : In animal models, the compound showed promise in reducing pain responses comparable to established analgesics, indicating its utility in pain management therapies.

- Cellular Interactions : Molecular docking studies have illustrated how this compound binds to key receptors involved in pain signaling pathways, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table outlines some structural analogs of this compound and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Hydroxy)cyclohexanecarboxylic acid | 1196-83-0 | Contains a hydroxyl group instead of benzyloxy |

| Benzyl cyclohexanecarboxylate | 103-29-7 | An ester derivative with similar reactivity |

| 4-(Methoxy)cyclohexanecarboxylic acid | 66500-40-1 | Contains methoxy instead of benzyloxy |

The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to these analogs, enhancing its potential applications in synthesis and pharmaceuticals.

Case Study 1: In Vivo Efficacy

A study involving a streptozotocin-induced rat model demonstrated that systemic administration of related compounds could significantly reduce retinal vascular leakage—a major concern in diabetic retinopathy—indicating the broader implications of compounds like this compound in treating vascular complications associated with diabetes .

Case Study 2: Cancer Research

In another investigation, derivatives of benzyloxy compounds were synthesized and evaluated for their inhibitory effects on lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. The results indicated that certain derivatives exhibited potent inhibitory activity against cancer cell migration, highlighting the therapeutic potential of this compound class in oncology .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electron distribution and HOMO/LUMO gaps to predict reactivity with biological targets (e.g., enzymes) .

- Molecular Docking : Simulate binding affinities to receptors (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- QSAR Models : Corrogate substituent effects (e.g., benzyloxy vs. methoxy groups) with experimental IC₅₀ values to refine activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.